2,4,6-Octatriyne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1072-20-4 |

|---|---|

Molecular Formula |

C8H6 |

Molecular Weight |

102.13 g/mol |

IUPAC Name |

octa-2,4,6-triyne |

InChI |

InChI=1S/C8H6/c1-3-5-7-8-6-4-2/h1-2H3 |

InChI Key |

JINAOWUNDFEJHT-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC#CC#CC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4,6 Octatriyne

Nuclear Magnetic Resonance (NMR) Spectroscopy

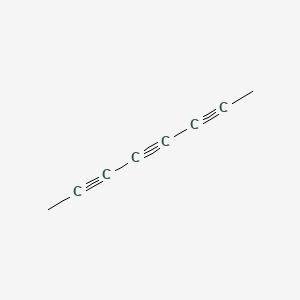

NMR spectroscopy is an indispensable tool for elucidating the carbon framework and proton environments within a molecule. For a highly symmetrical molecule like 2,4,6-octatriyne (CH₃–C≡C–C≡C–C≡C–CH₃), NMR provides definitive evidence of its structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. The two methyl (CH₃) groups are chemically and magnetically equivalent. Consequently, they resonate at the same frequency, producing a single sharp signal.

Chemical Shift (δ): The six protons of the two methyl groups give rise to a single peak. While a definitive experimental value from literature is not readily available, the chemical shift is expected to be in the range of δ 1.8-2.2 ppm. This downfield shift, compared to a typical alkane methyl group, is attributed to the deshielding effect of the adjacent π-systems of the conjugated triple bonds.

Multiplicity: As there are no adjacent protons to couple with, the signal appears as a singlet (s).

Integration: The integral of this single peak corresponds to six protons.

This simple spectrum—a single singlet integrating to 6H—is conclusive proof of the symmetrical dimethylpoly-yne structure.

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Due to the C₂ rotational symmetry of this compound, the eight carbon atoms produce only four distinct signals. The acetylenic carbons are particularly notable for their characteristic chemical shifts in the range of 60-90 ppm.

Research by Zeisberg and Bohlmann provides the definitive assignment of these signals. nih.govnist.gov The sp-hybridized carbons of the alkyne chain are deshielded compared to the sp³-hybridized methyl carbon. The chemical shifts are influenced by their position relative to the terminal methyl groups and the extent of conjugation.

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C1, C8 (CH₃) | 4.4 |

| C2, C7 | 63.4 |

| C3, C6 | 64.9 |

| C4, C5 | 72.8 |

Data sourced from Chem. Ber. 107, 3800 (1974). nih.govnist.gov

While the one-dimensional spectra of this compound are straightforward, two-dimensional (2D) NMR techniques would be employed to rigorously confirm the assignments, especially in more complex polyynes.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. For this compound, a single cross-peak would be observed. This peak would correlate the proton signal of the methyl groups (at ~1.8-2.2 ppm) with the methyl carbon signal (at 4.4 ppm), unequivocally linking the proton and carbon environments of the terminal methyl groups.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton couplings, typically over two to three bonds. In the case of this compound, the COSY spectrum would show no off-diagonal cross-peaks. This absence of correlations would confirm that the methyl protons are an isolated spin system, consistent with the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering direct insight into the nature of its chemical bonds, particularly the characteristic triple bonds of the polyyne chain.

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule that induce a change in the molecular dipole moment.

For this compound, the key expected absorption bands are:

C–H Stretching: The stretching vibrations of the C–H bonds within the two methyl groups are expected to appear in the region of 2850–2960 cm⁻¹. epdf.pub

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C≡C Stretch | 2100 - 2260 | Weak to Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to vibrations of symmetric, non-polar bonds. The selection rule for Raman activity requires a change in the polarizability of the molecule during the vibration.

This makes Raman spectroscopy an exceptionally powerful tool for studying polyynes. The C≡C triple bonds, especially the central, highly symmetric one, give rise to very strong and sharp signals in the Raman spectrum.

C≡C Triple Bond Stretching: The most prominent feature in the Raman spectrum of a conjugated polyyne is the intense band corresponding to the collective stretching of the C≡C bonds. This is often observed in the 2000-2280 cm⁻¹ region. nih.gov For this compound, a very strong signal is expected for the symmetric "in-phase" stretching of the triple bonds. The high polarizability of the extended π-electron system is responsible for this strong Raman activity. Theoretical and experimental studies on related polyynes confirm that the intensity of this mode increases significantly with the length of the conjugated chain.

The combination of a strong Raman signal and a weak IR signal in the triple bond region is a classic spectroscopic signature for a symmetric or near-symmetric polyyne like this compound.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by examining the transitions between different electronic energy levels. For conjugated systems like this compound, these techniques provide critical insights into the delocalized π-electron network that governs their unique optical and electronic properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing conjugated systems. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In polyynes, the extent of conjugation directly influences the energy of this transition.

The electronic spectrum of this compound, like other polyynes, is characterized by a series of intense absorption bands in the ultraviolet region. nih.gov A distinctive feature of polyyne spectra is the presence of vibrational fine structure, which arises from strong coupling between the electronic transitions and vibrational modes of the molecule. nih.gov As the length of the conjugated polyyne chain increases, the HOMO-LUMO gap decreases, resulting in a shift of the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift). nih.gov Studies on series of polyynes have shown that this red shift is approximately 35 nm for each additional triple bond. nih.gov

Theoretical studies using time-dependent density functional theory (TD-DFT) have proven reliable for calculating the positions of the longest-wavelength absorption bands in polyynes. researchgate.net The spectrum for this compound exhibits several absorption maxima, corresponding to different vibronic transitions.

Table 1: UV-Vis Absorption Maxima for this compound Data sourced from Perkampus and Bohlmann, 1966 as cited by NIST Chemistry WebBook. nih.gov

| Wavelength (λ_max) (nm) | Molar Absorptivity (log ε) |

|---|---|

| 209 | 4.9 |

| 221 | 4.4 |

| 233 | 5.1 |

| 246 | 4.6 |

| 261 | 4.0 |

| 276 | 3.3 |

Photoelectron Spectroscopy (PES) of Conjugated Systems

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy radiation. This method provides direct experimental measurement of the ionization energies, which, according to Koopmans' theorem, can be correlated with the energies of the occupied molecular orbitals.

For conjugated systems such as this compound, PES can elucidate the energies of the π-orbitals that constitute the delocalized electronic system. While specific PES data for this compound is not widely reported, studies on related polyynic systems provide significant insight. For instance, scanning tunneling spectroscopy (STS) performed on a C₁₄ polyyne synthesized on a NaCl/Au(111) surface measured a band gap of 5.8 eV. nih.gov This value is in good agreement with the theoretically calculated HOMO-LUMO gap (5.48 eV), demonstrating that such techniques can quantify the electronic properties of these carbon chains. nih.gov Theoretical calculations also show that the HOMO-LUMO gap is sensitive to the end-groups of the polyyne chain. nih.gov The investigation of conjugated polyenes by PES has shown that the π molecular orbitals are spread over a range of 3–5 eV, a feature that would be expected to be similar in polyynes.

Mass Spectrometric Identification and Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₈H₆. The precise measurement of the molecular ion's mass-to-charge ratio (m/z) distinguishes it from other compounds with the same nominal mass but different elemental compositions.

The fragmentation of polyynes in mass spectrometry can be complex. Studies on end-group-protected polyynes show that fragmentation can be severe, often involving the loss of the protective end groups. acs.org For this compound, with methyl groups at each end, fragmentation might involve cleavage of these terminal groups or fragmentation of the carbon chain itself.

Table 2: High-Resolution Mass Spectrometry Data for this compound Data sourced from PubChem. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ |

| Exact Mass (Monoisotopic) | 102.0469501914 Da |

| Nominal Mass | 102 Da |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique particularly useful for the analysis of large, non-volatile, or thermally fragile molecules. nih.gov The analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. utoronto.ca

While typically used for large biomolecules or synthetic polymers, MALDI-TOF can be applied to study polyynes. Research using laser desorption/ionization (LDI), a related technique, on end-group-protected polyynes has revealed that these molecules can undergo laser-induced cross-linking and oligomerization during the analysis. acs.orgaip.org This suggests that under MALDI-TOF conditions, this compound might not only be detected as a monomeric ion but could also form dimers, trimers, or larger oligomers. The tendency to form these species can be influenced by the laser fluence and the steric bulk of the end-groups. acs.org This makes MALDI-TOF a useful tool for investigating the stability and reactivity of polyynes under energetic conditions.

X-ray Crystallography of Crystalline Forms and Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular packing.

These findings suggest that while an isolated this compound molecule would be linear, in a crystalline state, it may exhibit slight bending to achieve more efficient crystal packing.

Table 3: Representative Crystallographic Data for a Related Polyyne (Triisopropylsilyl-end-capped Pentayne) Data sourced from a study on the one-dimensional nature of polyynes. researchgate.net

| Parameter | Value |

|---|---|

| Compound | C₂₈H₄₂Si₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Comment | Illustrates typical data obtained for end-capped polyynes. The backbone may show slight deviations from linearity. |

Reactivity and Intrinsic Reaction Mechanisms of 2,4,6 Octatriyne

Cycloaddition Reactions of the Triyne System

The electron-rich pi systems of the three conjugated triple bonds in 2,4,6-octatriyne make it an active participant in cycloaddition reactions. These reactions involve the concerted formation of two new sigma bonds to yield a cyclic product. The specific mode of cycloaddition is dictated by the nature of the reacting partner and the reaction conditions.

[2+2] cycloadditions are pericyclic reactions involving two components with two pi-electrons each, leading to the formation of a four-membered ring. In the context of this compound, this would typically involve one of its alkyne units reacting with another pi system, such as an alkene or another alkyne. These reactions are often photochemically initiated, as the thermal [2+2] cycloaddition is symmetry-forbidden according to the Woodward-Hoffmann rules.

Table 4.1.1: Representative [2+2] Cycloaddition of a Diphenylacetylene (B1204595)

| Reactants | Product | Reaction Conditions | Yield (%) |

| Diphenylacetylene, Tetramethylethylene | 1,2-Diphenyl-3,3,4,4-tetramethylcyclobutene | UV irradiation (λ > 280 nm), Benzene | 75 |

Note: This data is for a related alkyne and is presented to illustrate the expected outcome of a [2+2] cycloaddition involving a triple bond.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene (the 4π component) and a dienophile (the 2π component) to form a six-membered ring. wikipedia.orgsigmaaldrich.comyoutube.combyjus.commasterorganicchemistry.com The conjugated system of this compound can act as a dienophile, where one of its triple bonds reacts with a diene. The reaction is thermally allowed and proceeds through a concerted mechanism, making it a highly stereospecific and synthetically useful transformation.

The reactivity of the triyne as a dienophile is enhanced by the presence of electron-withdrawing groups, although the unsubstituted system can also participate. A relevant example is the Diels-Alder reaction of 1,3,5-hexatriynes with tetraphenylcyclopentadienone, which proceeds with good selectivity for the central triple bond of the triyne. This suggests that in this compound, the central C4-C5 triple bond would likely be the most reactive dienophilic site due to steric and electronic factors. The initial cycloadduct can then undergo further reactions, such as the extrusion of a small molecule like carbon monoxide, to yield a stable aromatic product.

Table 4.1.2: Diels-Alder Reaction of a Substituted 1,3,5-Hexatriyne

| Diene | Dienophile (Triyne Derivative) | Product | Reaction Conditions | Yield (%) |

| Tetraphenylcyclopentadienone | 1,6-Bis(trimethylsilyl)-1,3,5-hexatriyne | 1,2-Diethynyl-3,4,5,6-tetraphenylbenzene derivative | Toluene, reflux | 85 |

Note: This data is for a related conjugated triyne and serves as a model for the expected Diels-Alder reactivity of this compound.

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.orgresearchgate.netresearchgate.net These reactions involve a 1,3-dipole, a molecule with a three-atom pi-system containing four electrons, and a dipolarophile, a pi-system with two electrons. The triple bonds of this compound make it an excellent dipolarophile for reactions with various 1,3-dipoles such as azides, nitrile oxides, and diazomethane (B1218177).

The reaction of an alkyne with an organic azide, known as the Huisgen cycloaddition, yields a 1,2,3-triazole. researchgate.netresearchgate.netyoutube.com This reaction is often catalyzed by copper(I) to achieve high regioselectivity for the 1,4-disubstituted product. Nitrile oxides react with alkynes to form isoxazoles, while diazomethane addition leads to the formation of pyrazoles. The high degree of unsaturation in this compound suggests that multiple additions are possible, potentially leading to poly-heterocyclic structures.

Table 4.1.3: 1,3-Dipolar Cycloaddition of an Alkyne with Phenyl Azide

| Alkyne | 1,3-Dipole | Product | Reaction Conditions | Regioselectivity |

| Phenylacetylene | Phenyl azide | 1,4-Diphenyl-1,2,3-triazole | Cu(I) catalyst, THF, rt | >95% 1,4-isomer |

| Phenylacetylene | Phenyl azide | Mixture of 1,4- and 1,5-isomers | Toluene, reflux | ~1:1 |

Note: This data illustrates a typical 1,3-dipolar cycloaddition with a simple alkyne, providing a basis for the expected reactivity of this compound.

Polymerization Dynamics and Mechanisms

The conjugated triple bonds of this compound not only participate in cycloaddition reactions but also serve as reactive sites for polymerization. The arrangement of the monomer units in the solid state can direct the polymerization pathway, leading to highly ordered polymeric materials.

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reacting units in a specific orientation, leading to a polymer with a highly regular structure. This method often proceeds with minimal atomic or molecular movement, resulting in a polymer that retains the crystalline morphology of the monomer. For conjugated polyynes like this compound, topochemical polymerization is a key reaction, typically initiated by heat or radiation (e.g., UV or gamma rays).

A primary mechanism for the solid-state polymerization of conjugated diynes and triynes is a 1,4-addition polymerization. In this pathway, the polymerization proceeds through a repeating 1,4-addition across the conjugated system. For a triyne system like this compound, this would involve the addition of one monomer unit to another, forming a polymer with a conjugated backbone.

A well-studied analogue that provides insight into this process is the 1,4-topochemical polymerization of diiodohexatriyne. X-ray diffraction studies of co-crystals of diiodohexatriyne with a host molecule have shown that the triyne monomers align in a suitable orientation for 1,4-polymerization. Upon irradiation, a single-crystal-to-single-crystal transformation occurs, yielding a highly ordered polydiacetylene with a repeating unit of -(C≡C-C(I)=C(I))n-. This suggests that this compound, with appropriate crystal packing, would undergo a similar 1,4-addition polymerization to produce a polymer with a conjugated backbone of alternating double and triple bonds.

Table 4.2.1.1: Topochemical Polymerization Data for a Diiodohexatriyne Analogue

| Monomer | Polymer | Initiation Method | Monomer Packing (d, Å) | Polymer Structure |

| Diiodohexatriyne | Poly(iodoethynyliododiacetylene) | γ-irradiation | 4.98 | Highly ordered, crystalline polydiacetylene |

Note: This data is for a closely related conjugated triyne and illustrates the key parameters and outcomes of 1,4-topochemical polymerization.

Solid-State Topochemical Polymerization

1,6-Addition Polymerization Mechanisms

The conjugated system of three triple bonds in this compound makes it a candidate for addition polymerization. Analogous to the well-documented 1,4-addition polymerization of conjugated diynes, this compound is postulated to undergo a 1,6-addition polymerization. This mechanism involves the formation of a polymer backbone with a repeating unit that incorporates the entire monomer length between the first and sixth carbon atoms of the reactive chain.

The process is initiated by a radical, cation, or anion, which attacks one of the terminal carbons (C1) of the triyne system. This initial attack prompts a cascade of electron rearrangement along the conjugated system. The π-bonds of the adjacent triple bonds shift, culminating in the formation of a new active center at the other end of the conjugated system (C6). This new active site can then attack another monomer, propagating the polymer chain. This domino-type process is an efficient method for synthesizing polymers with unique electronic and structural properties. researchgate.netrsc.org The resulting polymer features a backbone with a combination of double and triple bonds, contributing to its potential as a conductive or semi-conductive material.

Solution-Phase Polymerization Behavior

The polymerization of polyynes can be significantly influenced by the reaction phase. In solution, this compound exhibits polymerization behavior that differs markedly from solid-state reactions. Studies on analogous diacetylene systems reveal that liquid-state polymerization is often governed by a well-defined rate-limiting step, as evidenced by a nearly constant isoconversional activation energy. This contrasts with solid-state polymerization, which often shows complex, multi-step kinetics due to the constraints of the crystal lattice.

For instance, detailed investigations using differential scanning calorimetry (DSC) on diacetylene derivatives in the liquid state show that the polymerization follows a zero-order reaction model. This suggests that the rate of polymerization is independent of the monomer concentration, which may indicate that the initiation step or the diffusion of growing chains is the rate-determining factor. The heat of polymerization in the liquid phase is also often significantly higher than in the solid state, indicating a different and more complete transformation of the monomer.

Table 1: Comparative Kinetic Parameters for Diacetylene Polymerization

| Parameter | Solid-State Polymerization | Liquid-State (Solution) Polymerization |

|---|---|---|

| Kinetics Model | Autocatalytic, Multi-step | Zero-order, Single rate-limiting step |

| Activation Energy (Ea) | Variable (e.g., 68 to 95 kJ mol⁻¹) | Constant (e.g., ~106 kJ mol⁻¹) |

| Heat of Reaction (ΔH) | Lower (e.g., ~128 kJ mol⁻¹) | Higher (e.g., ~360 kJ mol⁻¹) |

Data derived from studies on 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as an analogue.

Initiation and Propagation of Polyynic Chains

The formation of polyynic chains from this compound monomers proceeds via classic chain-growth polymerization steps: initiation, propagation, and termination.

Propagation: During propagation, the newly formed monomer radical attacks another this compound molecule. This sequential addition of monomers to the growing radical chain end is a rapid and exothermic process. The polymer chain elongates, spending most of its time in this propagation phase. The conjugated nature of the polyyne backbone is established during this step-by-step addition.

Oxidative Transformations

The high electron density of the carbon-carbon triple bonds in this compound makes it susceptible to oxidative cleavage. Strong oxidizing agents like ozone (O₃) and potassium permanganate (B83412) (KMnO₄) can break the triple bonds, leading to the formation of carboxylic acids. masterorganicchemistry.comlibretexts.org

Ozonolysis: The reaction of this compound with ozone, followed by a workup, results in the cleavage of the C≡C triple bonds. For an internal alkyne like this compound, this process would break the molecule into smaller fragments. Cleavage of all three triple bonds would be expected to yield acetic acid (from the terminal methyl groups) and oxalic acid (from the internal acetylenic carbons). Studies on various polyynes have shown they react swiftly with ozone, leading to polymeric ozonides and extensive chain breaking. tandfonline.comresearchgate.net The reaction is essentially an electrophilic addition, and its rate can be influenced by substituents that alter the electron density of the polyyne chain. tandfonline.com

Permanganate Oxidation: Under strong, basic conditions, potassium permanganate will also cleave the alkyne bonds, ultimately forming carboxylic acids after an acidic workup. libretexts.org Gentler, neutral conditions might lead to the formation of vicinal dicarbonyl compounds without cleaving the carbon backbone. libretexts.orglibretexts.org

Investigation of Free Radical Mechanisms Involving this compound

Free radical mechanisms are central to the polymerization of this compound. The process can be broken down into three key stages:

Initiation: As described previously, an initiator (e.g., AIBN or a peroxide) thermally or photochemically decomposes to form free radicals. This radical adds to a monomer, creating a monomer radical.

Propagation: The monomer radical adds to subsequent monomers, rapidly extending the polymer chain. Each addition regenerates the radical at the terminus of the growing chain.

Termination: The growth of a polymer chain is halted when the active radical center is destroyed. This typically occurs through two main pathways:

Combination: Two growing radical chains collide and form a single, stable polymer molecule.

Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon on another radical chain, resulting in two stable polymer molecules, one with a saturated end and one with an unsaturated end.

Isomerization Pathways and Interconversion Studies

The conjugated backbone of polymers derived from this compound, which contains both double and triple bonds, allows for the possibility of geometric isomerization. The double bonds within the polymer chain can exist in either cis or trans configurations.

Photochemical and Thermal Isomerization: Energy input, either from light (photochemical) or heat (thermal), can induce isomerization between these forms. researchgate.net This process is well-documented for other conjugated systems like polyacetylenes, where heat treatment is required to overcome the high rotational barrier of the C=C double bonds to convert a cis-isomer to the more thermodynamically stable trans-isomer. researchgate.net Such isomerizations can significantly alter the physical and electronic properties of the polymer, including its conformation, packing in the solid state, and conductivity. While specific studies on this compound polymers are limited, the principles of cis-trans isomerization in conjugated polyenes provide a clear framework for the expected behavior. researchgate.netnih.gov Additionally, under certain catalytic conditions, skeletal rearrangements of the polymer backbone could occur, leading to different polymeric structures. For example, nickel-catalyzed reactions of related diynes have shown thermal isomerization of the resulting cyclic polyenes. rsc.org

Theoretical and Computational Chemistry of 2,4,6 Octatriyne

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For 2,4,6-octatriyne, theoretical calculations can provide valuable information about its NMR and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the chemical shifts of atomic nuclei, such as ¹H and ¹³C. The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.

A computational study of the ¹³C NMR spectrum of this compound would predict the chemical shifts for the eight carbon atoms in the molecule. Due to the molecule's symmetry, fewer than eight distinct signals would be expected. The calculated shifts would be compared to experimental data to validate the computational model and aid in the assignment of the experimental spectrum.

Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Chemical Shift (ppm) | Hypothetical Calculated Chemical Shift (ppm) |

|---|---|---|

| C1/C8 (CH₃) | 4.5 | 4.2 |

| C2/C7 | 65.2 | 64.8 |

| C3/C6 | 61.8 | 61.5 |

Note: Experimental data is sourced from SpectraBase. spectrabase.com The calculated values are illustrative and represent the type of data that would be obtained from a computational study.

The electronic transitions in conjugated molecules like this compound give rise to absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excitations and, consequently, the theoretical UV-Vis absorption spectrum.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The primary electronic transition of interest would be the HOMO to LUMO transition. The extended conjugation in this compound is expected to result in absorption at relatively long wavelengths. utoronto.ca Experimental data from the NIST Chemistry WebBook shows a complex UV/Vis spectrum for this compound. nist.gov

Experimental UV/Vis Absorption Data for this compound

| Wavelength (nm) | Molar Extinction Coefficient (ε) |

|---|---|

| 211 | 102,329 |

| 226 | 12,882 |

| 238 | 10,000 |

| 251 | 10,000 |

| 266 | 13,182 |

Note: This data is sourced from the NIST Chemistry WebBook. nist.gov A successful theoretical calculation would aim to reproduce these absorption maxima and their relative intensities.

Vibrational Frequency Computations

Computational chemistry offers a powerful tool for predicting the vibrational spectra of molecules like this compound. These calculations are crucial for interpreting experimental infrared (IR) and Raman spectra, assigning specific vibrational modes to observed spectral bands, and understanding the molecule's dynamic behavior. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to compute harmonic vibrational frequencies.

Theoretical studies on dimethylpolyacetylenes (CH₃–(C≡C)ₙ–CH₃) indicate that the Raman and IR spectra are dominated by bands corresponding to the stretching of the carbon backbone. The calculated vibrational frequencies for these molecules typically show strong Raman active modes associated with the symmetric stretching of the polyyne chain and IR active modes related to asymmetric stretching.

A hypothetical table of computed vibrational frequencies for this compound, based on typical results for similar molecules calculated at a common level of theory (e.g., B3LYP/6-31G*), would likely include the following prominent modes:

| Mode Description | Calculated Frequency (cm⁻¹) | Symmetry | IR Activity | Raman Activity |

|---|---|---|---|---|

| Symmetric C≡C stretch | ~2200 - 2300 | Ag | Inactive | Strong |

| Asymmetric C≡C stretch | ~2100 - 2200 | Au | Strong | Inactive |

| Symmetric C–C stretch | ~1100 - 1200 | Ag | Inactive | Medium |

| Asymmetric C–C stretch | ~1000 - 1100 | Au | Medium | Inactive |

| CH₃ symmetric stretch | ~2900 - 3000 | Ag | Inactive | Weak |

| CH₃ asymmetric stretch | ~3000 - 3100 | Au | Weak | Weak |

| CH₃ deformation | ~1300 - 1500 | - | Medium | Medium |

| C–C≡C bending | ~100 - 500 | - | Medium | Medium |

It is important to note that calculated harmonic frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods.

Mechanistic Studies Through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and reaction pathways, providing a detailed picture of how reactions occur.

Transition State Localization and Characterization

A key aspect of mechanistic studies is the localization of transition states (TS), which are the energetic maxima along a reaction coordinate. For reactions involving this compound, such as cycloadditions or polymerization, computational methods can be used to find the geometry of the TS. Once located, a frequency calculation is performed to characterize the TS; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical Diels-Alder reaction where a dienophile adds across one of the "diene-like" units of the polyyne, computational modeling could be used to locate the concerted transition state. The characterization of this TS would involve analyzing the imaginary frequency to confirm that it corresponds to the simultaneous formation of the new sigma bonds.

Reaction Coordinate Analysis and Energy Profiles

Following the localization of reactants, products, and transition states, a reaction coordinate analysis can be performed to construct a reaction energy profile. This profile plots the energy of the system as it progresses from reactants to products. The Intrinsic Reaction Coordinate (IRC) method is often used to trace the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest.

Conformational Analysis and Molecular Dynamics Simulations

The linear structure of the polyyne chain in this compound might suggest limited conformational flexibility. However, the rotation of the terminal methyl groups can lead to different conformations.

Computational studies on substituted but-2-ynes have shown a preference for an eclipsed geometry, with relatively flat potential energy surfaces for rotation, suggesting that free rotation might be possible even at low temperatures srneclab.cz. For this compound, the rotational barriers of the methyl groups would be influenced by the extended conjugated system. Conformational analysis typically involves systematically rotating the dihedral angles of the methyl groups and calculating the corresponding energy to map out the potential energy surface for this rotation. This can reveal the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the motion of the atoms over time, MD can reveal how the molecule behaves at different temperatures, including vibrational motions and conformational changes. A study on polyynes in a methanol mixture using MD simulations showed that the polyyne molecules tend to aggregate in bundles researchgate.net. For an isolated this compound molecule, MD simulations could illustrate the flexibility of the chain and the rotational dynamics of the methyl groups.

Quantum Chemical Assessment of Conjugation and Strain

The electronic and structural properties of this compound are governed by a delicate interplay between the stabilizing effects of π-conjugation and the potential destabilizing effects of steric and angular strain.

Quantum chemical methods can be used to assess the degree of conjugation by analyzing bond lengths, bond orders, and molecular orbitals. In a fully conjugated system, one would expect to see a pattern of alternating bond lengths that is less pronounced than in a non-conjugated system. For this compound, calculations would likely show C≡C bond lengths that are slightly longer than in acetylene (B1199291) and C–C single bond lengths that are shorter than in ethane, indicative of electron delocalization along the polyyne chain. Analysis of the molecular orbitals would reveal delocalized π-orbitals spanning the entire carbon backbone.

Strain in cyclic molecules is a well-defined concept, but for a linear molecule like this compound, strain is less conventional. However, steric strain could arise from the interaction between the terminal methyl groups if the molecule were to bend or if it were part of a larger, more constrained system. More relevant to polyynes is the concept of "strain" within the linear carbon chain itself, particularly in bent or macrocyclic structures containing polyyne fragments. For the linear this compound, angle strain is minimal as the sp-hybridized carbons prefer a linear geometry. Theoretical calculations can quantify any deviation from ideal bond angles and the associated energy penalty.

A comprehensive quantum chemical assessment would involve calculating these properties and comparing them to those of related saturated and unsaturated molecules to provide a quantitative measure of the electronic and steric effects at play in this compound.

Advanced Research Applications of 2,4,6 Octatriyne and Its Polyynic Scaffold

Precursors for the Synthesis of Carbon Nanomaterials

Polyynes, including 2,4,6-octatriyne, serve as valuable molecular building blocks for the bottom-up synthesis of sophisticated carbon nanomaterials. Their rigid, linear structure and high carbon density make them ideal precursors for forming highly ordered carbon allotropes.

Strategies for Carbon Nanotube Formation

A key strategy for utilizing polyynes in the formation of carbon nanostructures is their encapsulation within single-walled carbon nanotubes (SWCNTs). researchgate.netmdpi.comnih.gov This technique overcomes the inherent instability of long polyyne chains in a free state. mdpi.comnih.gov Once encapsulated, the polyynes can be induced to react and coalesce into longer linear carbon chains (LCCs), effectively forming a one-dimensional carbon wire inside a nanotube. researchgate.netmdpi.com

The process typically involves:

Filling: SWCNTs with opened ends are immersed in a solution containing polyynes, allowing the molecules to spontaneously enter the nanotubes. mdpi.com The diameter of the host SWCNT is a critical factor in achieving a high filling yield. researchgate.netmdpi.com

Annealing: The polyyne-filled SWCNTs are then subjected to thermal annealing. researchgate.netmdpi.com This high-temperature treatment provides the energy for the encapsulated polyyne molecules to react with each other, fusing end-to-end to form significantly longer LCCs. mdpi.com Raman spectroscopy is often used to monitor this transformation, confirming the disappearance of polyyne signals and the emergence of new signals characteristic of LCCs. mdpi.com

This method not only stabilizes the highly reactive polyyne chains but also uses the nanotube as a nano-reactor to direct the polymerization into a well-defined, one-dimensional structure. mdpi.comnih.gov

Approaches to Graphene and Related Carbon Allotropes

The potential of polyynes as precursors extends to two-dimensional materials like graphene and other exotic carbon allotropes such as graphyne and carbyne. sigmaaldrich.comresearchgate.net Carbyne, the infinite sp-hybridized linear carbon chain, is the ultimate polyyne, and synthesizing stable, long polyynes is a step toward realizing this elusive material. researchgate.netnih.govspringernature.com

Theoretical studies suggest that the self-assembly of carbyne chains on a suitable metal substrate could lead to the synthesis of graphyne, a 2D carbon network of sp and sp²-hybridized carbon atoms. The structure of carbyne on the metal surface—whether it adopts a polyynic (alternating single and triple bonds) or cumulenic (consecutive double bonds) form—is crucial and depends on the activity of the metal catalyst. semanticscholar.org The synthesis of long, stable polyynes, often stabilized with bulky end-groups, serves as a model system for studying the properties of carbyne and predicting its behavior. researchgate.netnih.gov

Role in Organic Electronics and Optoelectronic Devices

The rigid, rod-like structure and highly conjugated π-system of polyynes make them exceptional candidates for use as molecular wires in organic electronic and optoelectronic devices. rsc.org Their electronic and photophysical properties can be precisely controlled, offering a high degree of molecular engineering. rsc.org

Design Considerations for π-Conjugated Systems

The design of polyyne-based π-conjugated systems for molecular electronics hinges on several key factors that allow for the tuning of their properties: rsc.org

Chain Length: The extent of π-conjugation is directly related to the number of contiguous alkyne units. Increasing the chain length generally leads to a smaller HOMO-LUMO gap and a red-shift in absorption spectra. nih.gov

End-Groups: The choice of end-groups attached to the polyyne chain is crucial for both stability and electronic properties. rsc.org Bulky end-groups, such as triisopropylsilyl (TIPS), can protect the unstable polyyne core from degradation. wikipedia.org Electron-donating or electron-withdrawing end-groups can be used to modulate the energy levels of the molecule.

Metal Incorporation: Metal atoms can be incorporated into the polyyne backbone to create organometallic polymers. This can enhance properties like third-order optical nonlinearity. nih.gov

These design principles allow for the creation of tailored molecules for specific applications, such as molecular wires in single-molecule electronic devices. rsc.org

| Design Parameter | Effect on Properties | Example |

|---|---|---|

| Chain Length (n) | Increases π-conjugation, decreases HOMO-LUMO gap | Extending from diacetylene (n=2) to longer oligoynes |

| End-Groups | Affects stability and modulates electronic energy levels | Triisopropylsilyl (TIPS) for stability; Donor/Acceptor groups for tuning |

| Metal Atom Incorporation | Can enhance optical and electronic properties | Ruthenium or Platinum atoms in the backbone |

Exploration of Linear and Nonlinear Optical Properties

Polyynes exhibit fascinating linear and, particularly, nonlinear optical (NLO) properties. Their one-dimensional nature makes them ideal models for studying how these properties scale with conjugation length. aip.org

The third-order NLO response of polyynes has been a subject of intense study. The molecular second hyperpolarizability (γ), a measure of the third-order NLO response, shows a dramatic increase with the length of the polyyne chain. aip.orgacs.org Experimental studies on a series of triisopropylsilyl (TIPS) end-capped polyynes have shown that the value of γ scales with the number of acetylene (B1199291) repeat units (n) according to a power-law relationship, γ ∝ nb. aip.orgaip.org

Surprisingly, the experimentally determined exponent 'b' for polyynes was found to be significantly larger than for polyenes and higher than many theoretical predictions. aip.orgaip.org For one series of polyynes, the exponent was measured to be approximately 4.28. aip.org This suggests that polyynes are exceptionally promising materials for NLO applications, such as optical switching and data processing. Furthermore, studies have shown no saturation of these properties even for chains with up to 20 consecutive sp-hybridized carbons. aip.orgaip.org

| Polyyne (TIPS End-capped) | Number of Alkyne Units (n) | γ (10-34 esu) |

|---|---|---|

| Tetrayne | 4 | 0.14 ± 0.01 |

| Hexayne | 6 | 0.91 ± 0.05 |

| Octayne | 8 | 3.0 ± 0.2 |

| Decayne | 10 | 6.5 ± 0.3 |

Data extracted from studies on the nonlinear optical properties of conjugated polyyne oligomers. aip.org

Development of Novel Polymer Materials

The intrinsic reactivity of the polyyne scaffold, which makes it unstable in long chains, can be harnessed to create novel polymer materials. Polymerization can be a strategy to stabilize the polyynic structure while creating materials with extended conjugation and interesting properties.

Several approaches are being explored:

Oxidative Coupling: Classical polymerization techniques like the Glaser-Hay or Eglinton coupling reactions are used to polymerize terminal diynes, creating polymers with butadiynylene units in the main chain. nih.govresearchgate.net These reactions typically use a copper catalyst and an oxidant. nih.gov More recently, gold-catalyzed oxidative coupling has also been developed. nih.govacs.org

In Situ Synthesis in a Polymer Matrix: A novel approach involves the direct synthesis of polyynes within a pre-existing polymer matrix. For example, pulsed laser ablation in liquid (PLAL) can be used to ablate a graphite (B72142) target directly in an aqueous solution of a polymer like poly(vinyl alcohol) (PVA). rsc.orgarxiv.orgrsc.org This method produces hydrogen-capped polyynes that are intimately blended with the polymer. This encapsulation within the polymer matrix dramatically enhances the stability of the polyynes, protecting them from decomposition for extended periods (e.g., at least 11 months in a PVA composite). rsc.orgarxiv.org

Polyyne Polyrotaxanes: A sophisticated strategy to stabilize long polyyne chains and create "insulated molecular wires" involves threading them through macrocycles to form polyrotaxanes. nih.govresearchgate.net This supramolecular encapsulation shields the reactive polyyne chain, enhancing its thermal stability significantly compared to the unthreaded "dumbbell" polyyne. nih.gov This approach is a promising step toward creating stable forms of carbyne. nih.gov

These methods pave the way for creating new classes of carbon-rich polymers and composites with tailored electronic, optical, and mechanical properties for a variety of advanced applications.

Derivatives and Analogues of 2,4,6 Octatriyne in Academic Research

Synthesis and Characterization of Substituted Octatriynes

The synthesis of substituted octatriynes and related triynes is a significant challenge due to the inherent instability of long, unprotected polyyne chains, which are prone to exothermic cross-linking and decomposition. wikipedia.org To overcome this, researchers have developed several strategic approaches that often rely on protective end-groups and carefully controlled reaction conditions.

One prominent method is the use of silyl protecting groups, such as triisopropylsilyl (TIPS), to cap the ends of the polyyne chain. This strategy, pioneered by Johnson and Walton, allows for the stepwise extension of the carbon chain through coupling reactions while preventing unwanted side reactions. wikipedia.org Common coupling reactions employed in polyyne synthesis include the Glaser, Hay, and Cadiot-Chodkiewicz reactions, which facilitate the formation of C(sp)-C(sp) bonds. wikipedia.orgchemrxiv.org

A versatile and more recent approach involves the Fritsch-Buttenberg-Wiechell (FBW) rearrangement of 1,1-dibromo-1-alkenes. chemrxiv.orgacademie-sciences.fr This reaction, typically initiated by a strong base like n-butyllithium, generates a lithium-acetylide intermediate that can be trapped in situ with various electrophiles, allowing for the one-pot synthesis of functionalized and unsymmetrical triynes. chemrxiv.org This method circumvents the need to handle potentially unstable terminal polyyne precursors. chemrxiv.org

Another powerful technique is alkyne metathesis, which redistributes alkylidyne units between two alkyne molecules using molybdenum or tungsten catalysts. chemrxiv.orgacs.org By employing sterically hindered diynes, researchers can achieve site-selective metathesis to produce conjugated triynes with high selectivity, avoiding the formation of diyne byproducts. acs.org This method is effective for creating both symmetrical and unsymmetrical triynes. acs.org

The characterization of these substituted octatriynes relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical environment of protons and carbon atoms, while Fourier-Transform Infrared (FTIR) spectroscopy helps identify the characteristic C≡C stretching vibrations. researchgate.net UV-Vis spectroscopy is crucial for studying the electronic properties, as the absorption maximum (λmax) is highly sensitive to the length and substitution pattern of the conjugated system. researchgate.netnih.gov For definitive structural elucidation, single-crystal X-ray diffraction is employed when suitable crystals can be obtained. chemrxiv.org

Table 1: Synthetic Methods for Substituted Triynes

| Method | Description | Key Features |

|---|---|---|

| Coupling Reactions | Oxidative coupling of terminal alkynes (e.g., Glaser, Hay) or cross-coupling of terminal and haloalkynes (e.g., Cadiot-Chodkiewicz). wikipedia.orgchemrxiv.org | Foundational methods; often require silyl-protected precursors for longer chains. |

| FBW Rearrangement | Rearrangement of a 1,1-dibromo-1-alkene using a strong base to form a lithium-acetylide intermediate, which is then functionalized. chemrxiv.org | Allows for one-pot synthesis of unsymmetrical triynes; avoids handling unstable terminal polyynes. |

| Alkyne Metathesis | Molybdenum- or tungsten-catalyzed redistribution of alkylidyne units between alkyne precursors. chemrxiv.orgacs.org | High selectivity with sterically hindered substrates; useful for both self- and cross-metathesis. |

Exploration of Extended Polyynes and Oligoynes

Research into 2,4,6-octatriyne derivatives serves as a gateway to the synthesis of even longer conjugated systems, known as extended polyynes or oligoynes. These molecules are investigated as models for carbyne, the hypothetical one-dimensional allotrope of carbon. nih.gov A primary challenge in synthesizing these extended chains is their decreasing stability with increasing length. rsc.org Consequently, the use of bulky, inert end-groups is essential to kinetically stabilize the molecules by preventing intermolecular reactions. wikipedia.orgrsc.org

Common strategies for chain extension often involve the oxidative homocoupling of a terminal triyne precursor, which is generated in situ by removing a silyl protecting group. This approach has been successfully used to create hexaynes. academie-sciences.fr Alternative methods that build the entire carbon framework before the final triple bonds are formed include dual FBW rearrangements or solid-state flash vacuum pyrolysis (FVP) techniques. academie-sciences.fr

The longest polyynes synthesized to date feature bulky end-groups like tris(3,5-di-t-butylphenyl)methyl, which allowed for the isolation and characterization of a molecule with 22 consecutive acetylenic units (44 sp-hybridized carbons). wikipedia.org More recently, a polyyne with 34 triple bonds (68 sp-carbons) was synthesized by encapsulating the carbon chain within four threaded macrocycles, forming a chemrxiv.orgrotaxane. ox.ac.uk This mechanical protection significantly enhances the thermal stability of the polyyne. ox.ac.uk

The characterization of these long polyynes provides fundamental insights into the properties of carbyne. Spectroscopic analysis shows a clear trend towards a finite HOMO-LUMO gap, with the longest chains exhibiting strong absorption in the visible region of the electromagnetic spectrum. nih.gov For instance, the 44-carbon polyyne shows a trend toward a band gap of approximately 2.56 eV. nih.gov

Table 2: Examples of End-Capped Extended Polyynes

| Polyyne Length (sp Carbons) | End-Group | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| C₁₂ (Hexayne) | Phenyl | Oxidative homocoupling of enediyne precursors followed by fluoride-catalyzed elimination. academie-sciences.fr | Cox et al. |

| C₂₀ (Decayne) | Triisopropylsilyl | Iterative coupling reactions using silyl protection. wikipedia.org | Tykwinski et al. |

| C₄₄ (Docosayne) | Tris(3,5-di-t-butylphenyl)methyl | Fritsch–Buttenberg–Wiechell rearrangement as a key step. wikipedia.orgnih.gov | Chalifoux & Tykwinski |

Macrocyclic and Cyclic Systems Incorporating the Triyne Motif

The rigid, linear structure of the triyne unit makes it an intriguing component for the construction of macrocyclic and other cyclic systems. The synthesis of these molecules is challenging due to the high strain energy associated with bending the sp-hybridized carbon chain.

Ring-closing alkyne metathesis (RCAM) has emerged as a particularly effective strategy for synthesizing macrocycles that contain alkyne or polyyne functionalities. acs.orgwikipedia.org This method uses molybdenum or tungsten alkylidyne catalysts to cyclize a linear precursor containing two terminal alkyne groups. illinois.edu Mechanistic studies show that the reaction often proceeds through the initial formation of linear oligomers and large macrocycles, which then transform into a thermodynamically stable product distribution. illinois.edunih.gov The success of RCAM has enabled the synthesis of various macrocycles containing mono-, di-, and triyne motifs. chemrxiv.orgacs.org

In addition to solution-phase synthesis, on-surface synthesis has provided a route to highly strained cyclic polyynes that are inaccessible through traditional methods. Using atomic manipulation on an inert surface at cryogenic temperatures, researchers have successfully generated and characterized cyclo nih.govcarbon, a molecular ring composed of 18 sp-hybridized carbon atoms. researchgate.net This molecule was formed by eliminating carbon monoxide from a C₂₄O₆ precursor, and its polyynic structure with alternating single and triple bonds was confirmed by high-resolution atomic force microscopy. researchgate.net

The incorporation of the triyne motif into a macrocyclic framework imparts unique structural and electronic properties. These rigid structures are being explored for applications in host-guest chemistry, molecular electronics, and as precursors to novel carbon allotropes.

Structure-Reactivity Relationships in Functionalized Polyynes

The reactivity and physical properties of polyynes, including octatriyne derivatives, are profoundly influenced by the nature of their end-groups and the length of the conjugated chain. rsc.org Understanding these structure-property relationships is crucial for designing stable molecules with tailored electronic and optical characteristics. acs.org

A key structural parameter in polyynes is the bond length alternation (BLA), which is the difference in length between the single and triple bonds. The magnitude of BLA is directly related to the HOMO-LUMO gap; a smaller BLA indicates greater electron delocalization and a smaller energy gap. researchgate.net The substitution of polyynes with electron-donating groups (e.g., -NH₂) or electron-withdrawing groups (e.g., -NO₂) can significantly alter the electronic structure and BLA. researchgate.netresearchgate.net For example, amine-terminated polyynes exhibit reduced BLA and a smaller transport barrier, enhancing their potential as molecular wires. researchgate.net

The stability of polyynes is also highly dependent on their end-groups. Bulky substituents provide steric shielding that prevents close approach and subsequent cross-linking of the reactive polyyne backbones, dramatically increasing their kinetic stability. wikipedia.orgresearchgate.net This has enabled the synthesis and handling of polyynes with dozens of contiguous sp-carbon atoms under normal laboratory conditions. nih.gov

The electronic properties are tunable not only by organic functional groups but also by incorporating metal atoms into the backbone. rsc.orgacs.org Organometallic end-caps or internal metal centers can interact with the π-orbitals of the polyyne, extending the conjugation and systematically varying the frontier orbital energies. rsc.org These modifications are central to the development of polyyne-based materials for applications in molecular electronics and nonlinear optics. rsc.org

Table 3: Influence of End-Groups on Polyyne Properties

| End-Group Type | Effect on Electronic Properties | Effect on Stability |

|---|---|---|

| Electron-Donating (e.g., -NH₂) | Raises HOMO energy, reduces HOMO-LUMO gap, decreases BLA. researchgate.net | Can influence reactivity at the terminal positions. |

| Electron-Withdrawing (e.g., -NO₂) | Lowers LUMO energy, can reduce HOMO-LUMO gap. researchgate.net | Can impact the electron density and reactivity of the chain. |

| Bulky/Inert (e.g., Triisopropylsilyl) | Provides electronic insulation; primarily used for synthetic control. wikipedia.org | Provides significant kinetic stabilization through steric hindrance. wikipedia.orgresearchgate.net |

| Organometallic (e.g., Palladium, Iridium) | Extends π-conjugation through metal d-orbital interaction; tunes HOMO/LUMO levels. researchgate.netrsc.org | Stability is complex and depends on the metal and ligand environment. |

Future Research Directions and Concluding Perspectives in 2,4,6 Octatriyne Chemistry

Innovations in Synthesis and Scale-Up

The synthesis of polyynes like 2,4,6-octatriyne is fundamentally challenging due to their kinetic instability, which often leads to decomposition or polymerization. researchgate.netroutledge.com Traditional methods, such as Glaser, Hay, and Cadiot-Chodkiewicz couplings, have been foundational but often face limitations in yield and scalability, particularly for unsymmetrical polyynes. wikipedia.orgchemrxiv.org Future research is poised to address these challenges through several innovative strategies.

One of the most promising avenues is the development of advanced protective group strategies. Bulky end-caps, such as tris(3,5-di-tert-butylphenyl)methyl ('super trityl') or organosilicon groups, have proven effective in stabilizing long polyyne chains, allowing for the synthesis of molecules with up to 44 contiguous sp-carbon atoms. wikipedia.orgnih.govacs.org Future work will likely focus on designing new, readily cleavable, and highly stabilizing end-groups that can be applied to the synthesis of specific oligoynes like this compound. Another innovative approach involves the physical stabilization of the polyyne chain during synthesis. Encapsulation within host structures like double-walled carbon nanotubes or threading the chain through macrocycles to form rotaxanes has been shown to prevent intermolecular reactions and decomposition. researchgate.netwikipedia.orgox.ac.uk This "insulated molecular wire" approach could be adapted for the controlled synthesis of this compound derivatives. acs.org

Furthermore, the transition from batch to continuous flow synthesis represents a significant leap forward for scaling up the production of alkynes. vapourtec.comresearchgate.netrsc.org Flow chemistry offers superior control over reaction parameters such as temperature and residence time, which is critical when dealing with unstable intermediates. vapourtec.comumontreal.ca This methodology minimizes the accumulation of hazardous intermediates and can improve yield and purity, making it an ideal platform for the future industrial-scale production of this compound and other polyynes. researchgate.net

| Synthetic Strategy | Key Advantages | Representative Examples/Concepts |

| Advanced End-Cap Protection | Enhances stability of long chains, enables isolation and characterization. | Organosilicon groups (e.g., TIPS), "super trityl" groups, Platinum phosphine complexes. wikipedia.orgacs.org |

| Supramolecular Stabilization | Prevents unwanted intermolecular reactions and decomposition. | Encapsulation in carbon nanotubes, formation of polyrotaxanes. researchgate.netox.ac.uk |

| Continuous Flow Synthesis | Improved safety, scalability, and reaction control for unstable compounds. | Diazotisation of isoxazolones, photochemistry in microreactors. vapourtec.comresearchgate.netrsc.org |

| Alkyne Metathesis | Provides a route to polyynes with an odd number of triple bonds. | Molybdenum-catalyzed metathesis of diynes to form triynes. chemrxiv.org |

Unveiling Novel Reactivity and Transformation Pathways

The rich electron density of the conjugated triple bonds in this compound makes it a versatile precursor for a wide array of chemical transformations. While its reactivity is expected to mirror that of other polyynes, future research will focus on exploiting its specific structure for novel and controlled chemical synthesis.

Cycloaddition reactions are a particularly fertile ground for exploration. Polyynes are known to participate in Diels-Alder reactions, nih.gov [3+2] cycloadditions (as seen in "click" chemistry), nih.govlibretexts.org and [2+2] cycloadditions. wikipedia.org For this compound, a key challenge and research focus will be controlling the regioselectivity of these additions across the three distinct alkyne units. Understanding how terminal substituents and reaction conditions influence which triple bond reacts will be crucial for using it as a building block for complex cyclic and heterocyclic systems. The hexadehydro-Diels–Alder (HDDA) reaction, where triyne substrates cyclize to form highly reactive benzyne intermediates, is another area ripe for investigation with derivatives of this compound. nih.gov

Polymerization of polyynes is another significant research direction. Controlled polymerization of this compound could lead to novel carbon-rich polymers with unique electronic and optical properties. Research into thermally induced solid-state polymerization or polymerization initiated at surface radical sites could yield new materials with defined structures. researchgate.netacs.org Understanding the mechanisms of these polymerization reactions will be key to controlling the properties of the resulting polymers.

| Reaction Type | Potential Products/Applications | Research Focus |

| Cycloaddition | Complex cyclic molecules, heterocycles, functional materials. | Controlling regioselectivity across the triyne system, exploring novel cycloaddition partners. libretexts.orgresearchgate.net |

| Polymerization | Conjugated polymers, carbon-rich networks, optoelectronic materials. | Developing controlled polymerization methods (e.g., solid-state, surface-initiated). researchgate.netacs.org |

| HDDA Reaction | Functionalized aromatics via benzyne intermediates. | Designing this compound derivatives for specific HDDA cyclizations. nih.gov |

Advancements in In Situ Characterization Techniques

The transient nature of many polyynes necessitates characterization methods that can probe their structure and behavior in real-time, directly within the reaction environment. The instability of these molecules makes conventional isolation and analysis challenging, highlighting the critical need for advanced in situ techniques. nih.gov

Spectroscopic methods are at the forefront of this effort. UV-visible and infrared (IR) spectroscopy are essential for studying the electronic structure and vibrational modes of polyynes. nih.govu-pec.fr Future work will likely involve coupling these techniques with theoretical models to predict and interpret the spectra of longer and more complex chains, including this compound. nih.gov A particularly powerful and emerging technique is in situ surface-enhanced Raman spectroscopy (SERS). SERS has been successfully used to monitor the formation and degradation dynamics of polyynes during their synthesis by pulsed laser ablation in liquid (PLAL). researchgate.netarxiv.orgrsc.org This approach provides real-time kinetic data and can help optimize synthesis conditions to maximize the yield and stability of desired products like this compound. Applying time-resolved spectroscopic techniques will be crucial for observing the highly reactive intermediates that are often involved in polyyne transformations.

Interdisciplinary Research Opportunities and Emerging Fields

The unique linear, rigid, and electron-rich structure of this compound and other polyynes places them at the intersection of several scientific disciplines, opening up a vast landscape of interdisciplinary research.

Materials Science and Molecular Electronics: Polyynes are considered prime candidates for use as "molecular wires" in nanoelectronic devices due to their rigid structure and high conductivity. wikipedia.orgaps.orgaps.org Theoretical studies suggest that the conductance of polyynes is significantly higher than other conjugated oligomers and is largely independent of chain length. aps.orgaps.org Future research will involve integrating molecules like this compound into single-molecule circuits to experimentally validate these predictions and explore their potential in nanoscale electronics. Their conjugated π-systems also give rise to significant nonlinear optical properties, making them attractive for applications in photonics and optoelectronics. acs.orgrsc.org

Astrochemistry: Polyynes and their radical derivatives have been detected in interstellar molecular clouds, protoplanetary nebulae, and the atmospheres of celestial bodies like Saturn's moon, Titan. wikipedia.orgu-pec.frresearchgate.netacs.org They are believed to be key intermediates in the formation of cosmic dust, polycyclic aromatic hydrocarbons (PAHs), and the haze layers observed on Titan. researchgate.netacs.org Laboratory studies on the formation, spectroscopy, and reactivity of this compound under astrophysically relevant conditions can provide crucial data for astronomical models and help unravel the complex organic chemistry of the cosmos. nih.govarxiv.org

Nanotechnology: As fundamental building blocks of carbon, polyynes are precursors to a range of carbon nanomaterials, including fullerenes, carbon nanotubes, and graphene. rsc.orgnano-c.comnih.govsigmaaldrich.com Understanding the transformation of linear polyynes into these sp²-hybridized structures is a key area of research. The unique properties of these one-dimensional carbon chains make them intriguing components for the bottom-up construction of novel carbon-rich nanostructures with tailored properties. nih.govnih.govwikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-Octatriyne, and how can experimental parameters (e.g., catalysts, solvents) be optimized to improve yield?

- Methodological Answer : Synthesis of this compound typically involves alkyne coupling reactions, such as Cadiot-Chodkiewicz or Glaser-Hay protocols. For optimization, systematically vary catalysts (e.g., Cu(I) salts), solvents (e.g., THF vs. DMF), and reaction temperatures. Monitor yields via gas chromatography (GC) or HPLC, and characterize products using -NMR and IR spectroscopy to confirm triple bond formation. A comparative table of reaction conditions and yields is recommended (Table 1) .

- Table 1 : Synthetic Optimization of this compound

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| CuI | THF | 25 | 45 | 98% |

| CuBr | DMF | 50 | 62 | 95% |

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to unambiguously characterize this compound?

- Methodological Answer : Use -NMR to identify proton environments adjacent to triple bonds (δ 1.8–2.5 ppm). IR spectroscopy confirms C≡C stretches (2100–2260 cm). For higher precision, employ -NMR to resolve sp-hybridized carbons (δ 70–100 ppm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the stability challenges associated with this compound under ambient conditions, and how can storage protocols mitigate degradation?

- Methodological Answer : The compound’s conjugated triple bonds make it prone to polymerization or oxidation. Conduct stability assays by exposing samples to light, air, and varying temperatures. Use TLC or UV-Vis spectroscopy to track degradation. Store in amber vials under inert gas (Ar/N) at –20°C, with periodic purity checks via GC .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition or metal-coordination reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model frontier molecular orbitals (FMOs) and predict regioselectivity in reactions like Diels-Alder. Experimentally, compare reaction rates with substituted dienes or metal complexes (e.g., Pd(0)) under controlled conditions. Use X-ray crystallography to resolve coordination geometries .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-reference data from multiple techniques (e.g., Raman vs. IR for triple bonds) and replicate experiments using standardized protocols. Publish raw datasets (e.g., NMR FID files) in supplementary materials to enable peer validation. Address solvent or concentration discrepancies by repeating analyses under identical conditions .

Q. How can computational modeling predict the thermodynamic stability and reaction pathways of this compound in complex systems?

- Methodological Answer : Use molecular dynamics (MD) simulations to study solvation effects and transition state theory (TST) to map reaction coordinates. Validate with experimental kinetics (e.g., Arrhenius plots) and compare computed vs. observed activation energies. Open-source software (e.g., Gaussian, ORCA) is recommended for reproducibility .

Guidelines for Data Presentation

- Tables : Include comparative data (e.g., synthetic yields, spectroscopic peaks) to highlight trends.

- Supplemental Materials : Archive raw spectra, crystallographic data, and computational input files for transparency .

- Conflict Resolution : Clearly document deviations from literature methods and propose hypotheses for discrepancies (e.g., impurity profiles, instrumental calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.